2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-6-32-25-24(19(5)30-32)29-27(31(26(25)34)15-20-9-7-18(4)8-10-20)35-16-23(33)28-22-13-11-21(12-14-22)17(2)3/h7-14,17H,6,15-16H2,1-5H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBLYBWHKOUIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide represents a novel addition to the class of pyrazolo[4,3-d]pyrimidines, which are known for their diverse pharmacological activities. This article reviews the biological activity of this compound based on current research findings, including its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 489.64 g/mol. The structure features multiple functional groups that may contribute to its biological properties, including an ethyl group and a thioether linkage.
| Property | Value |
|---|---|
| Molecular Formula | C27H31N5O2S |
| Molecular Weight | 489.64 g/mol |
| CAS Number | 1358372-83-4 |
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds within this class have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The specific compound under discussion has potential as an anticancer agent due to its structural similarities to other effective pyrazole derivatives. In vitro studies suggest that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies like doxorubicin .
Anti-inflammatory Effects
The compound's thioether linkage may enhance its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways by targeting cyclooxygenases (COX) and lipoxygenases (LOX). Preliminary studies suggest that this compound could modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve inhibition of key enzymes and receptors involved in cell proliferation and inflammation. The presence of the pyrazolo[4,3-d]pyrimidine core is critical for its biological activity, as it facilitates interactions with target proteins through hydrogen bonding and hydrophobic interactions.
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives showed enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could be relevant for the compound .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of similar compounds have revealed their ability to reduce pro-inflammatory cytokines in vitro. This suggests a potential application for treating chronic inflammatory conditions .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide exhibit various biological activities, including:
- Antifungal Activity : Studies have shown that derivatives of pyrazolo compounds possess significant antifungal properties against pathogens like Fusarium oxysporum. The presence of specific functional groups enhances their efficacy, with some compounds demonstrating over 80% effectiveness at low concentrations (EC50 values of 6 to 9 µg/mL) .
- Therapeutic Potential in Inflammatory Diseases : The compound may act on adenosine receptors, particularly the A3 subtype, which has been identified as a promising target for treating inflammatory diseases such as rheumatoid arthritis .
- CNS Activity : Pyrazole derivatives are being investigated for their potential neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .
Study on Antifungal Activity
A comprehensive study evaluated the antifungal activity of various pyrazolo derivatives, including those structurally related to the compound . The findings revealed a strong correlation between the molecular structure and antifungal efficacy. Compounds with cyano and amide groups exhibited enhanced biological activity, making them suitable candidates for further development in antifungal therapies .
Neuropharmacological Research
In another study focusing on the neuropharmacological properties of pyrazolo compounds, researchers synthesized several derivatives and tested their effects on neurotransmitter modulation. The results indicated that these compounds could influence glutamate receptors and other neurotransmitter systems, suggesting their potential use in treating conditions like depression and anxiety .
Comparison with Similar Compounds
Research Implications
The structural diversity observed in these analogs underscores the importance of isovalency (per ): while electronic similarities exist, variations in geometry and substituent size lead to divergent pharmacological profiles . For instance, replacing 4-methylbenzyl with 4-fluorobenzyl () could shift target affinity from PDE inhibitors to tyrosine kinases . Future studies should prioritize crystallographic data to correlate substituent effects with binding modes.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Begin with a multi-step synthesis involving:
- Cyclocondensation : Use 1-ethyl-3-methylpyrazole derivatives as a core scaffold, reacting with thiourea derivatives under reflux in ethanol to introduce the thioether moiety .
- Acetamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazolo[4,3-d]pyrimidine intermediate and 4-isopropylphenylacetic acid in DMF at 0–5°C to minimize side reactions .
- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure with 1H NMR and LC-MS .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- 1H NMR : Analyze aromatic proton environments (δ 6.8–8.6 ppm for pyrimidine and aryl groups) and methyl/ethyl substituents (δ 1.0–2.5 ppm) to confirm regiochemistry .
- LC-MS : Use [M+H]+ ion peaks (e.g., m/z ~550–600 range) to verify molecular weight .
- Single-crystal X-ray diffraction : Resolve the 3D configuration of the pyrazolo-pyrimidine core and confirm stereoelectronic effects of the 4-methylbenzyl group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thioacetamide group may exhibit high electrophilicity, guiding derivatization strategies .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on conformational stability, focusing on the 7-oxo group’s hydrogen-bonding interactions .
- Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates in polar vs. non-polar solvents) .
Q. What strategies resolve discrepancies in biological activity data across assay conditions?
- Assay standardization : Control variables such as pH (6.5–7.4), temperature (25–37°C), and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Dose-response normalization : Use Hill equation modeling to compare IC50 values across studies, accounting for differences in cell line viability assays (e.g., MTT vs. ATP-based luminescence) .
- Meta-analysis : Apply ANOVA to identify statistically significant outliers in reported activity data, particularly for kinase inhibition or cytotoxicity profiles .
Q. How can the stability of the thioacetamide moiety be enhanced under physiological conditions?
- pH-dependent degradation studies : Monitor hydrolysis kinetics via HPLC at pH 2–9, identifying labile bonds (e.g., thioester cleavage at pH >7).
- Stabilization strategies : Introduce electron-withdrawing substituents (e.g., fluorine) on the benzene ring to reduce nucleophilic attack on the sulfur atom .
- Accelerated stability testing : Use thermal stress (40–60°C) and humidity chambers (75% RH) to predict shelf-life .
Methodological Design Questions
Q. How to design a study optimizing the compound’s solubility without compromising bioactivity?
- Co-solvent screening : Test binary mixtures (e.g., PEG-400/water) using a Design of Experiments (DOE) approach with factors like solvent polarity and surfactant concentration .
- Prodrug derivatization : Introduce phosphate or glycoside groups at the 7-oxo position to enhance aqueous solubility, followed by enzymatic cleavage assays to assess reactivation efficiency .
- Analytical validation : Measure solubility via nephelometry and confirm bioactivity retention in cell-based assays .
Q. What experimental approaches identify and characterize synthetic byproducts?
- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., des-methyl analogs) with mass accuracy <5 ppm .
- Reaction monitoring : Use in-situ IR spectroscopy to track intermediates (e.g., nitrile stretching at ~2250 cm⁻¹) during cyclization steps .
- Mechanistic studies : Perform 13C isotopic labeling to trace carbon migration pathways in unexpected byproducts .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s kinase inhibition selectivity?
- Kinase panel profiling : Compare inhibition data across ≥50 kinases (e.g., EGFR, VEGFR) using ATP-concentration-matched assays .
- Structural analysis : Overlay X-ray co-crystal structures to identify binding pocket variations (e.g., gatekeeper residue mutations) affecting inhibitor specificity .
- Statistical rigor : Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput screening datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
